

Application Notes and Protocols: AF647-NHS Ester Conjugation to Peptides

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Compound of Interest

Compound Name: AF647-NHS ester triTEA

Cat. No.: B15137587

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Introduction

Alexa Fluor 647 (AF647) is a bright and photostable fluorescent dye widely used for labeling peptides and proteins.[1] Its succinimidyl ester (NHS ester) derivative readily reacts with primary amines, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds.[1][2][3] This property makes AF647-NHS ester an excellent choice for fluorescently labeling peptides for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[4][5][6] These labeled peptides are instrumental in studying biological processes such as protein-protein interactions, enzymatic activity, and receptor binding.[1][7][8]

This document provides detailed protocols for the conjugation of AF647-NHS ester to peptides, purification of the conjugate, and characterization of the final product.

Key Considerations for Successful Conjugation

Several factors are critical for achieving optimal labeling of peptides with AF647-NHS ester:

- **Peptide Purity:** The peptide should be of high purity and free of any primary amine-containing contaminants.

- **Buffer Composition:** The reaction buffer should be free of primary amines (e.g., Tris) and ammonium ions, which compete with the peptide for reaction with the NHS ester.[1] A bicarbonate or borate buffer at a pH of 8.3-8.5 is recommended for optimal reaction efficiency.[9][10]
- **pH:** The reaction is highly pH-dependent. The optimal pH range for the reaction between an NHS ester and a primary amine is 8.3-8.5.[9][10] At a lower pH, the amine group is protonated and less reactive, while at a higher pH, the NHS ester is prone to hydrolysis.[9][10]
- **Molar Ratio:** The molar ratio of AF647-NHS ester to the peptide will influence the degree of labeling. It is crucial to optimize this ratio for each specific peptide to achieve the desired labeling efficiency without causing precipitation or altering the peptide's biological activity.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the conjugation reaction.

Table 1: Recommended Reaction Conditions

Parameter	Recommended Range/Value	Notes
pH	8.3 - 8.5	Critical for optimal reactivity of the primary amine.[9][10]
Temperature	Room Temperature (20-25°C) or 4°C	Room temperature for 1-2 hours or 4°C overnight.[9][11]
Reaction Time	1 - 2 hours (at Room Temp) or Overnight (at 4°C)	Longer incubation may be needed for less reactive peptides.[9][12]
Peptide Concentration	1 - 10 mg/mL	Higher concentrations can improve reaction efficiency.[10]
AF647-NHS Ester:Peptide Molar Ratio	1.5:1 to 20:1	This needs to be optimized for each peptide.[11]

Table 2: Buffer Recommendations

Buffer	Concentration	pH	Notes
Sodium Bicarbonate	0.1 M	8.3	A commonly used and effective buffer.[10]
Sodium Borate	50 mM	8.5	An alternative to bicarbonate buffer.
Phosphate-Buffered Saline (PBS)	Adjusted to pH 8.3-8.5	Ensure it is free of primary amine additives.	

Experimental Protocols

Protocol 1: AF647-NHS Ester Conjugation to a Peptide

This protocol describes the general procedure for labeling a peptide with AF647-NHS ester.

Materials:

- Peptide of interest
- AF647-NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
- Microcentrifuge tubes

Procedure:

- Prepare the Peptide Solution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.
- Prepare the AF647-NHS Ester Stock Solution: Immediately before use, dissolve the AF647-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

- **Determine the Molar Ratio:** Calculate the volume of the AF647-NHS ester stock solution needed to achieve the desired molar ratio of dye to peptide. It is recommended to test a few different ratios (e.g., 5:1, 10:1, 15:1 dye:peptide) to find the optimal condition.[11]
- **Initiate the Conjugation Reaction:** Add the calculated volume of the AF647-NHS ester stock solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be less than 10% to avoid denaturation of the peptide.
- **Incubate:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve conjugation efficiency.
- **Stop the Reaction (Optional):** The reaction can be stopped by adding a final concentration of 10-50 mM Tris or glycine. This will quench any unreacted NHS ester.

Protocol 2: Purification of the AF647-Labeled Peptide

Purification is necessary to remove unconjugated AF647-NHS ester and any reaction byproducts.

Method 1: Gel Filtration / Desalting Column

This method is suitable for removing free dye from the labeled peptide.

Materials:

- Desalting column (e.g., Sephadex G-25)
- Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Collection tubes

Procedure:

- **Equilibrate the Column:** Equilibrate the desalting column with the purification buffer according to the manufacturer's instructions.
- **Load the Sample:** Apply the reaction mixture from Protocol 1 onto the column.

- **Elute the Conjugate:** Elute the column with the purification buffer. The labeled peptide will typically elute in the void volume, while the smaller, unconjugated dye molecules will be retained and elute later.
- **Collect Fractions:** Collect fractions and monitor the absorbance at 280 nm (for the peptide) and ~650 nm (for AF647) to identify the fractions containing the purified conjugate.
- **Pool and Concentrate:** Pool the fractions containing the labeled peptide and concentrate if necessary using a centrifugal filter device.

Method 2: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) can provide a higher degree of purity.

Materials:

- RP-HPLC system with a C18 column
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% TFA in acetonitrile
- Spectrophotometer or fluorescence detector

Procedure:

- **Equilibrate the Column:** Equilibrate the C18 column with a low percentage of Solvent B.
- **Inject the Sample:** Inject the reaction mixture onto the column.
- **Gradient Elution:** Apply a linear gradient of increasing Solvent B to elute the components. The more hydrophobic, labeled peptide will elute later than the unconjugated peptide and free dye.
- **Monitor and Collect:** Monitor the elution profile at 220 nm (for the peptide backbone) and ~650 nm (for AF647). Collect the peak corresponding to the AF647-labeled peptide.

- Lyophilize: Lyophilize the collected fraction to obtain the purified, labeled peptide as a powder.

Protocol 3: Characterization of the AF647-Labeled Peptide

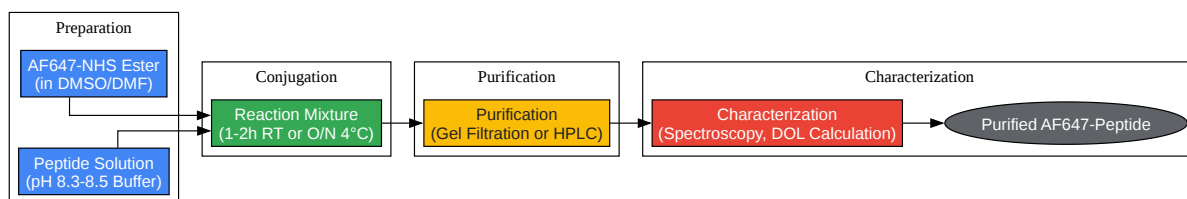
Determining the Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each peptide molecule.

Procedure:

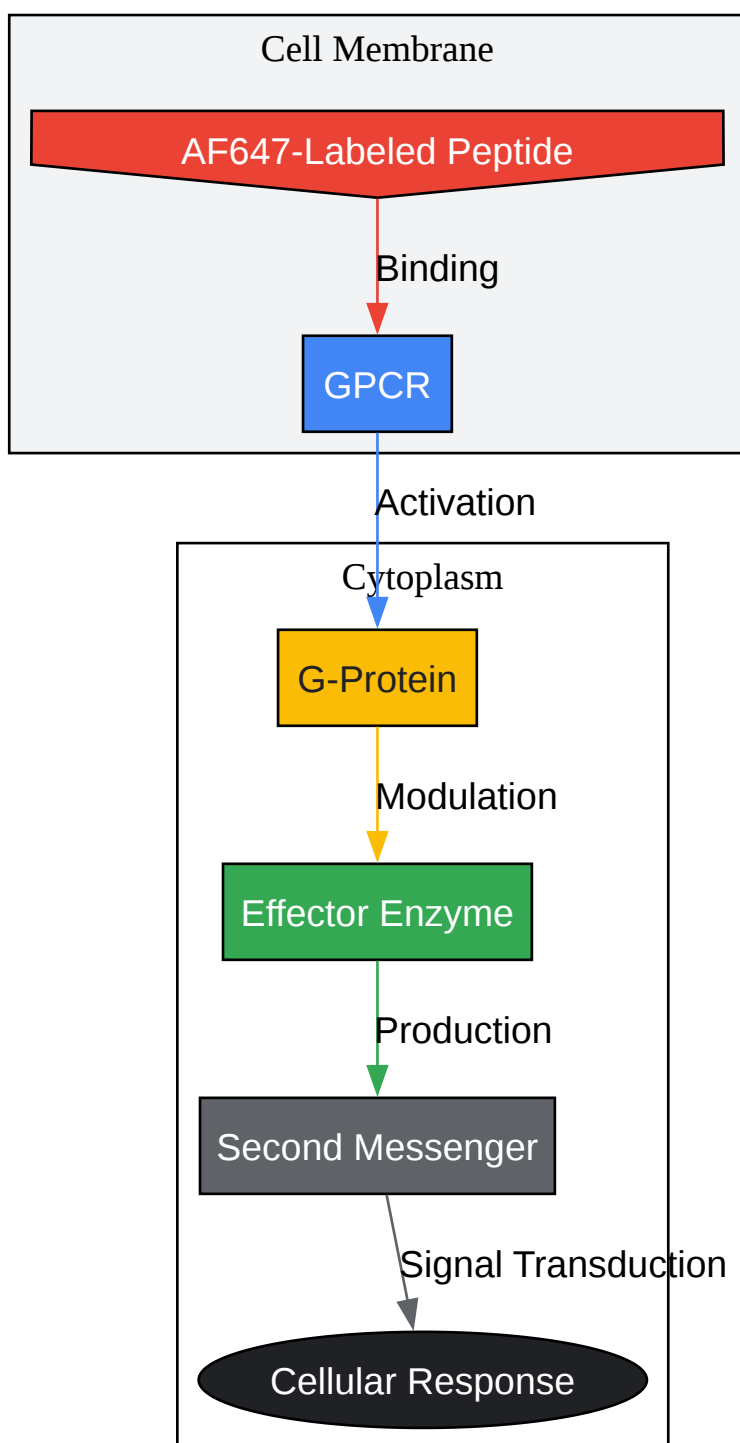
- Measure Absorbance: Dissolve the purified, labeled peptide in a suitable buffer (e.g., PBS) and measure the absorbance at 280 nm (A_{280}) and at the maximum absorbance of AF647 (~650 nm, A_{max}).
- Calculate the Corrected A_{280} : A correction factor is needed to account for the absorbance of the dye at 280 nm. The corrected A_{280} is calculated as follows:
 - $A_{280_corrected} = A_{280} - (A_{max} \times CF_{280})$
 - The correction factor (CF_{280}) for AF647 is typically around 0.03.
- Calculate the Molar Concentrations:
 - Molar concentration of peptide = $A_{280_corrected} / (\epsilon_{peptide} \times \text{path length})$
 - Molar concentration of AF647 = $A_{max} / (\epsilon_{AF647} \times \text{path length})$
 - Where ϵ is the molar extinction coefficient (for the peptide, this can be calculated based on its amino acid sequence; for AF647, it is $\sim 239,000 \text{ cm}^{-1}\text{M}^{-1}$).
- Calculate the DOL:
 - $DOL = (\text{Molar concentration of AF647}) / (\text{Molar concentration of peptide})$

Visualizations



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Caption: Experimental workflow for AF647-NHS ester conjugation to peptides.



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Caption: Example signaling pathway involving a GPCR and a labeled peptide ligand.

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